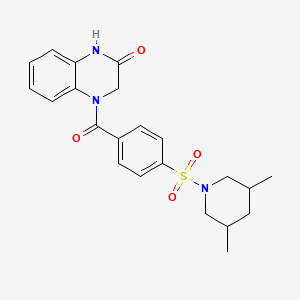

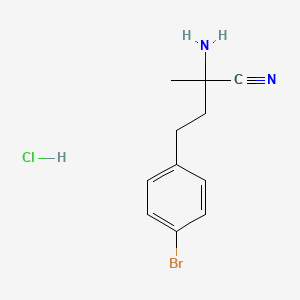

2-Amino-4-(4-bromophenyl)-2-methylbutanenitrile hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

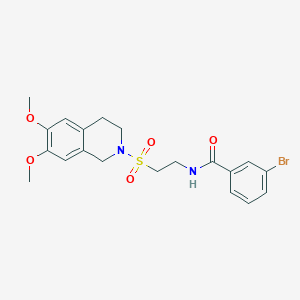

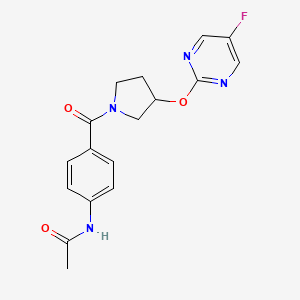

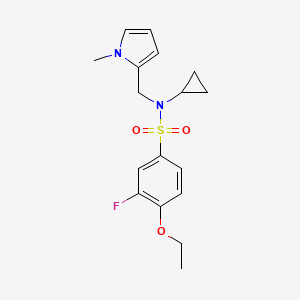

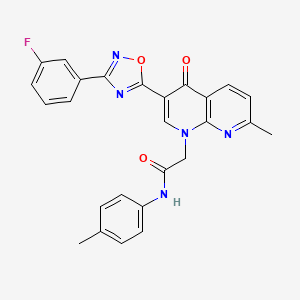

“2-Amino-4-(4-bromophenyl)-2-methylbutanenitrile hydrochloride” is an organic compound with the empirical formula C8H12BrClN2 . It is a solid substance and is used as a building block in organic synthesis .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives were synthesized to overcome microbial resistance and improve the effectiveness and selectivity of chemotherapeutic agents against cancer . Another study reported a simple and efficient method for synthesizing 2-amino-4,8-dihydropyrano[3,2-b]pyran-3-carbonitriles using a catalytic role of recyclable PEG-400 and glycerol .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES stringCl.CN(C)c1ccc(Br)cc1N . The molecular weight of the compound is 251.55 g/mol . Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, studies on similar compounds suggest potential antimicrobial and anticancer activities . These compounds were evaluated for their in vitro antimicrobial activity and anticancer activity against the oestrogen receptor-positive human breast adenocarcinoma cancer cell line (MCF7) .Physical And Chemical Properties Analysis

“this compound” is a solid substance . Its molecular weight is 251.55 g/mol . The compound’s InChI key isKMZABQPSJBXZFX-UHFFFAOYSA-N .

Aplicaciones Científicas De Investigación

Synthesis and Stability

2-Amino-4-(4-bromophenyl)-2-methylbutanenitrile hydrochloride is an important synthetic intermediate used in the development of therapeutics for neurological disorders such as Parkinson’s and Alzheimer’s diseases. Its synthesis involves the Co(II) catalyzed reduction or a modified Staudinger reduction, yielding the product in significant yields. The hydrochloride salt form is preferred for storage due to its stability at room temperature (Capon et al., 2020).

Pharmacological Activity

The compound is a precursor to pharmacologically active substances, particularly in the realm of γ-aminobutyric acid (GABA) derivatives, which are significant in medical practice for their nootropic and myorelaxant properties. The versatility in synthesizing such derivatives underscores the compound's utility in creating potent pharmacological agents (Vasil'eva et al., 2016).

Structural and Mechanistic Studies

The compound's derivatives have been studied for their structural and mechanistic insights, contributing to the broader understanding of chemical reactions and interactions essential for drug development. Such studies provide a foundation for designing more effective and targeted therapeutic agents by elucidating the underlying chemical processes (Sedlák et al., 2002).

Anticancer Research

Derivatives of this compound have been explored for their potential as anticancer drugs, with studies focusing on their synthesis, structural characterization, and in vitro cytotoxicity. These efforts highlight the compound's role in developing new therapeutic strategies against cancer, showcasing its significance in medicinal chemistry (Basu Baul et al., 2009).

Propiedades

IUPAC Name |

2-amino-4-(4-bromophenyl)-2-methylbutanenitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2.ClH/c1-11(14,8-13)7-6-9-2-4-10(12)5-3-9;/h2-5H,6-7,14H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIDIYKZMCWLJAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)Br)(C#N)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Oxo-1-{[3-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxylic acid](/img/structure/B2829845.png)

![4-(2-chloro-6-fluorobenzyl)-2-(3-fluoro-4-methylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2829846.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-1-naphthamide](/img/structure/B2829851.png)

![1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone]](/img/structure/B2829852.png)

![[(3-Bromopropoxy)methyl]cyclopropane](/img/structure/B2829856.png)

![6-(3,5-Dimethylphenyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![Tert-butyl 2-amino-2-[1-(trifluoromethyl)cyclopropyl]acetate](/img/structure/B2829862.png)